molecular formula C5H10O4 B030977 2-Deoxy-L-ribose CAS No. 18546-37-7

2-Deoxy-L-ribose

Cat. No. B030977
CAS RN: 18546-37-7
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-deoxy-L-ribose has been achieved through various methods. A notable approach involves converting 2-deoxy-D-ribose to its L-enantiomer, highlighting the adaptability and efficiency of synthetic strategies to obtain this sugar from readily available starting materials, such as L-arabinose, D-xylose, D-galactose, L-ascorbic acid, and D-glucono-1,4-lactone (Qi Ji et al., 2006); (C. You, 2007).

Molecular Structure Analysis

The molecular structure of 2-deoxy-L-ribose, confirmed through X-ray crystallography in certain syntheses, is characterized by the absence of the 2' hydroxyl group, which significantly impacts its chemical behavior and interaction capabilities. This structural peculiarity is crucial for its role in the synthesis of L-nucleosides and further biochemical research (Qi Ji et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

Progress in Synthetic Methods of 2-Deoxy-L-ribose 2-Deoxy-L-ribose is crucial in the synthesis of L-nucleosides. Various synthetic methods, using starting materials like L-arabinose, D-xylose, D-galactose, L-ascorbic acid, and D-glucono-1,4-lactone, have been extensively reviewed, emphasizing recent advances in this field (You, 2007).

A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose An effective method has been developed to synthesize 2-deoxy-L-ribose from its enantiomer, 2-deoxy-D-ribose, yielding over 30% overall yield without the need for chromatography. The process also produced an unexpected product, 2-deoxy-xylose, under slightly altered conditions, indicating the complexity and potential of the synthesis process (Ji et al., 2006).

Microbial Production of d-Ribose The unique biochemical significance of d-Ribose and its derivative, 2-deoxy-d-ribose, as components of RNA and DNA, respectively, is highlighted. The reason why these pentoses are components of such crucial biopolymers, while other ubiquitous pentoses like l-arabinose and d-xylose are typically found in plant cell walls, remains an intriguing question (Sasajima & Yoneda, 1989).

Therapeutic and Biological Applications

Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis 2-deoxy-D-Ribose (2dDR) has been investigated for its potential in developing wound dressings, particularly due to its pro-angiogenic properties. The research underscores the effectiveness of 2dDR in stimulating a range of pro-angiogenic activities, promoting new blood vessel formation, and enhancing wound healing. Notably, 2dDR's biological actions were found to be nearly as effective as VEGF, presenting it as an attractive alternative for wound dressing development due to its stability, cost-effectiveness, and ease of integration into existing wound dressing materials (Dikici et al., 2021).

Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-d-ribose 5-phosphate aldolase The study demonstrates the potential for large-scale production of 2-deoxy-d-ribose using a whole-cell catalyst system expressing 2-deoxy-d-ribose 5-phosphate aldolase (DERA) from Klebsiella pneumoniae. This approach presents a promising avenue for enhancing the biosynthesis of 2-deoxysugars, which hold significant value in drug manufacturing (Li et al., 2015).

Safety And Hazards

When handling 2-Deoxy-L-ribose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(3R,4S)-3,4,5-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJSAQIRZKANQN-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939972
Record name 2-Deoxy-L-erythro-pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-L-ribose

CAS RN

18546-37-7
Record name 2-Deoxy-L-ribose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18546-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxy-L-erythro-pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-L-ribose
Reactant of Route 2
2-Deoxy-L-ribose
Reactant of Route 3
2-Deoxy-L-ribose
Reactant of Route 4
2-Deoxy-L-ribose
Reactant of Route 5
Reactant of Route 5
2-Deoxy-L-ribose
Reactant of Route 6
2-Deoxy-L-ribose

Citations

For This Compound
382
Citations
H Uchimiya, T Furukawa, M Okamoto, Y Nakajima… - Cancer research, 2002 - AACR
… Recently, we demonstrated that 2-deoxy-l-ribose (lRib) could abolish the inhibitory effect of dRib on hypoxia-induced apoptosis. This suggested that lRib may be a useful inhibitor of …
Number of citations: 77 aacrjournals.org
ME Jung, Y Xu - Tetrahedron Letters, 1997 - Elsevier
… second, more efficient route to 2-deoxy L-ribose beginning with readily … 2-deoxy L-ribose 12 in good yield. Thus the inexpensive L-arabinose 13 can be converted into 2-deoxy L-ribose …
Number of citations: 68 www.sciencedirect.com
Y Nakajima, T Gotanda, H Uchimiya, T Furukawa… - Cancer research, 2004 - AACR
… We have previously reported that the various effects of d-dRib could be inhibited by 2-deoxy-l-ribose (l-dRib), a stereoisomer of d-dRib. l-dRib has been shown to inhibit chemotaxis and …
Number of citations: 84 aacrjournals.org
BH Cho, JH Kim, HB Jeon, KS Kim - Tetrahedron, 2005 - Elsevier
… We have developed an efficient route to 2-deoxy-l-ribose (1) from inexpensive and commercially available l-ascorbic acid (2) in an overall 30% yield. The present method would be …
Number of citations: 41 www.sciencedirect.com
YH Hsu, CC Chang - The Journal of Organic Chemistry, 2022 - ACS Publications
… important carbohydrate building block (2-deoxy-l-ribose) is reported. … route (7 steps) for converting a d-sugar into 2-deoxy-l-ribose. … (1) Among all of the l-deoxysugars, 2-deoxy-l-ribose is …
Number of citations: 3 pubs.acs.org
WS Song, SX Liu, CC Chang - The Journal of organic chemistry, 2018 - ACS Publications
… It is noteworthy that even 2-deoxy-l-ribose itself has been reported to inhibit the growth of … Lastly, it would be necessary to convert the 2-deoxy-l-ribose into a suitable 2-deoxy-l-ribosyl …
Number of citations: 14 pubs.acs.org
F Fazio, MP Schneider - Tetrahedron: Asymmetry, 2000 - Elsevier
… We report a new synthesis of 2-deoxy-l-ribose starting from the commercially available (R)-(+)-5-hydroxymethyl-5H-furan-2-one. The key step is a 1,4-addition of (PhMe 2 Si) 2 Cu(CN)Li 2 which proceeds with complete …
Number of citations: 41 www.sciencedirect.com
SD Schimmel, RD Bevill - Analytical Biochemistry, 1970 - Elsevier
… 2-deoxy-L-ribose and !&deoxy-Dxylose in 55% and 44% yields, respectively. 2-Deoxy-L-ribose … of the alditol acetate, and formation of the 2-deoxy-L-ribose “anilide” derivative. 2-Deoxy-…
Number of citations: 7 www.sciencedirect.com
Y Nakajima, M Haraguchi, T Furukawa… - … journal of cancer, 2006 - Wiley Online Library
… 2‐Deoxy‐L‐ribose (L‐dRib), a stereoisomer of D‐dRib, inhibited the promotion of angiogenesis, tumor growth and metastasis by TP. In our study, we have shown that nude mice …
Number of citations: 26 onlinelibrary.wiley.com
W Zhang, KS Ramasamy, DR Averett - Nucleosides and …, 1999 - Taylor & Francis
… A few others led to 2-deoxy-L-ribose from achiral precursor^.^"^ However, none of these methods have been applied to large scale synthesis of … Following the reported% procedure 6 …
Number of citations: 18 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.